molecular formula C13H22N4O B2638362 1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine CAS No. 1856020-51-3

1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B2638362
CAS No.: 1856020-51-3
M. Wt: 250.346
InChI Key: DCZRCQRDCQVAJO-UHFFFAOYSA-N
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Description

1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a piperidine ring, and multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the ethyl groups. Common reagents used in these reactions include hydrazine, ethyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-5-amine
  • 1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
  • 1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Uniqueness

1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is unique due to its specific structural arrangement and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-3-10-7-5-6-8-16(10)13(18)11-9-12(14)15-17(11)4-2/h9-10H,3-8H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZRCQRDCQVAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=NN2CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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